2-Acetyl-5-methylphenyl 5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxylate
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Overview
Description
2-Acetyl-5-methylphenyl 5-chloro-2-methanesulfonylpyrimidine-4-carboxylate is a complex organic compound that features both aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetyl-5-methylphenyl 5-chloro-2-methanesulfonylpyrimidine-4-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate amines and carbonyl compounds under acidic or basic conditions.
Introduction of the Methanesulfonyl Group: This step involves the sulfonylation of the pyrimidine ring using methanesulfonyl chloride in the presence of a base such as triethylamine.
Coupling with 2-Acetyl-5-methylphenyl: The final step involves coupling the sulfonylated pyrimidine with 2-acetyl-5-methylphenyl through a nucleophilic substitution reaction, often facilitated by a palladium catalyst under Suzuki-Miyaura coupling conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-5-methylphenyl 5-chloro-2-methanesulfonylpyrimidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the pyrimidine ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Corresponding substituted pyrimidines.
Scientific Research Applications
2-Acetyl-5-methylphenyl 5-chloro-2-methanesulfonylpyrimidine-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and infectious diseases.
Materials Science: This compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 2-acetyl-5-methylphenyl 5-chloro-2-methanesulfonylpyrimidine-4-carboxylate involves its interaction with specific molecular targets. The methanesulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activities. The aromatic and heterocyclic structures allow for π-π stacking interactions with DNA or RNA, potentially interfering with nucleic acid functions.
Comparison with Similar Compounds
Similar Compounds
2-Acetyl-5-methylphenyl 5-chloro-2-methanesulfonylpyrimidine-4-carboxylate: Similar in structure but may have different substituents on the aromatic ring or pyrimidine ring.
2-Acetyl-5-methylphenyl 5-chloro-2-methanesulfonylpyrimidine-4-carboxamide: Similar but with an amide group instead of a carboxylate group.
Uniqueness
The unique combination of the acetyl, methyl, chloro, and methanesulfonyl groups in this compound provides distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C15H13ClN2O5S |
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Molecular Weight |
368.8 g/mol |
IUPAC Name |
(2-acetyl-5-methylphenyl) 5-chloro-2-methylsulfonylpyrimidine-4-carboxylate |
InChI |
InChI=1S/C15H13ClN2O5S/c1-8-4-5-10(9(2)19)12(6-8)23-14(20)13-11(16)7-17-15(18-13)24(3,21)22/h4-7H,1-3H3 |
InChI Key |
ASIIBAPHFLBVLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C)OC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)C |
Origin of Product |
United States |
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